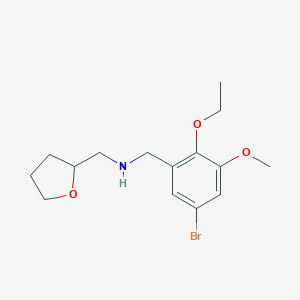
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as Befuraline, is a chemical compound that has been widely studied for its potential therapeutic applications. Befuraline belongs to the class of compounds known as benzylamines, which have been found to have a range of biological activities, including antihistaminic, antiallergic, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to act by inhibiting the release of histamine and other inflammatory mediators from mast cells and basophils. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of histamine and other inflammatory mediators in the body, which can help to alleviate symptoms of allergies and other inflammatory conditions. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is its potential use in cancer therapy, as it has been shown to have antitumor activity. Another area of interest is its potential use in the treatment of inflammatory conditions, such as allergies and asthma. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with tetrahydrofuran-2-methanol in the presence of a base, followed by the reaction of the resulting intermediate with benzylamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antiallergic, and antihistaminic effects, which make it a promising candidate for the treatment of allergies, asthma, and other inflammatory conditions. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C15H22BrNO3 |
|---|---|
Poids moléculaire |
344.24 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H22BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |
Clé InChI |
ZVCXINNSQOBKSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Br)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Br)CNCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)




![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)



![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)